molecular formula C9H14N2O3 B14845652 2-(Diethoxymethyl)pyrimidin-4-OL

2-(Diethoxymethyl)pyrimidin-4-OL

Cat. No.: B14845652
M. Wt: 198.22 g/mol
InChI Key: OIZGVLHKMYGYJX-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)pyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)pyrimidin-4-OL can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with diethoxymethyl reagents under controlled conditions. For instance, the reaction of pyrimidine-4-OL with diethoxymethyl chloride in the presence of a base such as triethylamine can yield this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into other pyrimidine derivatives with altered oxidation states.

    Substitution: Nucleophilic substitution reactions can replace the diethoxymethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid, while reduction could produce pyrimidine-4-OL derivatives with different substituents.

Scientific Research Applications

2-(Diethoxymethyl)pyrimidin-4-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thio-containing Pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.

    Pyrimido[4,5-d]pyrimidines: These are bicyclic compounds with two fused pyrimidine rings and have significant biological applications.

Uniqueness

2-(Diethoxymethyl)pyrimidin-4-OL is unique due to its specific diethoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-(diethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O3/c1-3-13-9(14-4-2)8-10-6-5-7(12)11-8/h5-6,9H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

OIZGVLHKMYGYJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC=CC(=O)N1)OCC

Origin of Product

United States

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